molecular formula C17H16N4O4 B10920327 3-methyl-6-(3-nitrophenyl)-N-propyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-6-(3-nitrophenyl)-N-propyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10920327
M. Wt: 340.33 g/mol
InChI Key: SRQVEAKOINDINW-UHFFFAOYSA-N
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Description

3-METHYL-6-(3-NITROPHENYL)-N~4~-PROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes a nitrophenyl group, a propyl group, and a carboxamide group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-6-(3-NITROPHENYL)-N~4~-PROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Isoxazole Ring: The initial step involves the cyclization of a suitable precursor to form the isoxazole ring. This can be achieved through the reaction of a β-keto ester with hydroxylamine under acidic or basic conditions.

    Introduction of the Pyridine Ring: The isoxazole intermediate is then reacted with a pyridine derivative to form the isoxazolo[5,4-b]pyridine core. This step often requires the use of a strong base and a suitable solvent.

    Functional Group Modifications: Subsequent steps involve the introduction of the methyl, nitrophenyl, and propyl groups through various substitution reactions. These steps may involve the use of reagents such as alkyl halides, nitrating agents, and other electrophiles.

    Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide group, typically using reagents like amines and coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-6-(3-NITROPHENYL)-N~4~-PROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst

    Substitution Reagents: Halogens, alkyl halides, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

3-METHYL-6-(3-NITROPHENYL)-N~4~-PROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.

    Industry: It may be used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-METHYL-6-(3-NITROPHENYL)-N~4~-PROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. Potential targets include enzymes and receptors involved in inflammatory and cancer pathways. The compound may inhibit or activate these targets, leading to the modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-METHYL-6-(3-NITROPHENYL)-ISOXAZOLE-4-CARBOXAMIDE: Similar structure but lacks the pyridine ring.

    6-(3-NITROPHENYL)-N~4~-PROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: Similar structure but lacks the methyl group.

    3-METHYL-6-(3-NITROPHENYL)-N~4~-PROPYLISOXAZOLE: Similar structure but lacks the carboxamide group.

Uniqueness

The uniqueness of 3-METHYL-6-(3-NITROPHENYL)-N~4~-PROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and the isoxazolo[5,4-b]pyridine core, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of 3-METHYL-6-(3-NITROPHENYL)-N~4~-PROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C17H16N4O4

Molecular Weight

340.33 g/mol

IUPAC Name

3-methyl-6-(3-nitrophenyl)-N-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H16N4O4/c1-3-7-18-16(22)13-9-14(19-17-15(13)10(2)20-25-17)11-5-4-6-12(8-11)21(23)24/h4-6,8-9H,3,7H2,1-2H3,(H,18,22)

InChI Key

SRQVEAKOINDINW-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC(=NC2=C1C(=NO2)C)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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